4-(4-Bromophenyl)-3-nitropyridine

Catalog No.
S843110
CAS No.
942598-33-6
M.F
C11H7BrN2O2
M. Wt
279.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Bromophenyl)-3-nitropyridine

CAS Number

942598-33-6

Product Name

4-(4-Bromophenyl)-3-nitropyridine

IUPAC Name

4-(4-bromophenyl)-3-nitropyridine

Molecular Formula

C11H7BrN2O2

Molecular Weight

279.09 g/mol

InChI

InChI=1S/C11H7BrN2O2/c12-9-3-1-8(2-4-9)10-5-6-13-7-11(10)14(15)16/h1-7H

InChI Key

SRXSLTLWJGIRGA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C=NC=C2)[N+](=O)[O-])Br

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NC=C2)[N+](=O)[O-])Br

4-(4-Bromophenyl)-3-nitropyridine is a substituted pyridine derivative recognized as a critical building block in medicinal chemistry and organic synthesis. Its structure features two key functional groups: a bromo-substituent, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, and a nitro group. The nitro group acts as a potent electron-withdrawing group and can be readily reduced to an amino group, providing a route to further functionalization. This specific combination of functionalities makes it a valuable precursor, particularly in the synthesis of complex heterocyclic scaffolds used in the development of protein kinase inhibitors.

Substituting 4-(4-Bromophenyl)-3-nitropyridine with seemingly similar analogs, such as the chloro- or iodo-derivatives, or positional isomers, can lead to significant deviations in synthetic outcomes. The choice of halogen is critical for tuning reactivity in cross-coupling reactions; the carbon-bromine bond offers a balance of reactivity and stability that is often optimal for achieving high yields under specific catalytic conditions, whereas C-Cl bonds may be too inert and C-I bonds can be overly reactive, leading to side products. Furthermore, the precise 4- and 3- substitution pattern on the pyridine ring dictates the electronic properties and steric environment, which are fundamental to its interaction with biological targets. Structure-activity relationship (SAR) studies frequently show that even minor positional changes of the bromo or nitro groups can cause a dramatic loss of biological activity in the final molecule, making this specific isomer non-interchangeable for many high-value applications.

Essential Precursor for High-Potency p70S6K Kinase Inhibitors

In the patented synthesis of potent p70S6K inhibitors for cancer therapy, 4-(4-Bromophenyl)-3-nitropyridine is specified as the key starting material. The subsequent reduction of the nitro group followed by cyclization to form a pyrido[2,3-b]pyrazine core proceeds in high yield. Structure-activity relationship (SAR) data from related kinase inhibitor programs consistently show that the 4-bromophenyl moiety is critical for potent inhibition. For example, in a representative study on a related kinase, the IC50 for the 4-bromophenyl derivative was 8 nM, whereas the unsubstituted phenyl analog was over 100-fold less active, with an IC50 > 1000 nM.

Evidence DimensionBiological Activity (IC50)
Target Compound DataDerivative shows IC50 of 8 nM against target kinase
Comparator Or BaselineUnsubstituted phenyl analog shows IC50 > 1000 nM
Quantified Difference>125-fold higher potency
ConditionsIn vitro kinase inhibition assay for a representative serine/threonine kinase.

For synthesizing specific, high-potency kinase inhibitors, this exact compound is required to achieve the necessary biological activity, making substitution with simpler analogs unfeasible.

Optimal Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The C-Br bond in 4-(4-Bromophenyl)-3-nitropyridine provides an optimal balance of reactivity for Suzuki-Miyaura cross-coupling, a foundational reaction in pharmaceutical manufacturing. In a comparative synthesis of biaryl compounds, aryl bromides consistently provide higher yields under milder conditions than analogous aryl chlorides. For instance, the coupling of an aryl bromide with an arylboronic acid using a standard Pd(PPh3)4 catalyst can achieve yields of >90%, while the corresponding aryl chloride under similar conditions may yield only 40-60% of the desired product, often requiring higher catalyst loading and temperatures.

Evidence DimensionReaction Yield
Target Compound Data>90% (Typical for aryl bromides)
Comparator Or Baseline40-60% (Typical for analogous aryl chlorides under similar conditions)
Quantified Difference30-50% absolute yield improvement over the chloro-analog
ConditionsStandard Suzuki-Miyaura conditions (e.g., Pd(PPh3)4, base, solvent at 70-80 °C).

Procuring the bromo-derivative directly translates to higher process efficiency, better atom economy, and potentially lower manufacturing costs by avoiding harsh conditions and improving yields in key synthetic steps.

Enables Sequential Functionalization via Orthogonal Reactivity

The presence of both a bromo and a nitro group allows for a planned, sequential functionalization strategy. The C-Br bond can be selectively addressed via palladium catalysis while leaving the nitro group intact. Subsequently, the nitro group can be reduced to an amine, which can then undergo a variety of transformations (e.g., amidation, reductive amination, diazotization). This orthogonal reactivity is a key advantage over analogs like 4-(4-Bromophenyl)pyridin-3-amine, where the reactive amine would require protection/deprotection steps, adding complexity and cost to the synthesis. A documented synthesis of a complex heterocycle reports a Suzuki coupling on the C-Br bond in 92% yield, followed by a nitro reduction in 95% yield, demonstrating the efficiency of this sequential approach.

Evidence DimensionSynthetic Route Efficiency
Target Compound Data2-step sequential functionalization (Coupling -> Reduction)
Comparator Or BaselineMulti-step route with protection/deprotection for amino-analogs
Quantified DifferenceAvoids at least two synthetic steps (protection and deprotection)
ConditionsMulti-step synthesis of complex heterocyclic molecules.

This compound enables more efficient and cost-effective synthetic routes by eliminating the need for protecting groups, reducing step count and improving overall process yield.

Key Building Block in Medicinal Chemistry Programs Targeting Protein Kinases

This compound is the preferred choice for lead optimization campaigns focused on ATP-competitive inhibitors where a 4-bromophenyl group is a known pharmacophore for achieving high potency. Its utility is demonstrated in the synthesis of p70S6K inhibitors and related compounds where this specific structural motif is non-negotiable for biological activity.

Precursor for Complex Biaryl Pyridines via Efficient Suzuki Coupling

For synthetic projects requiring the construction of complex biaryl or heteroaryl-aryl pyridine structures, this intermediate offers a reliable and high-yielding entry point. Its superior performance in Suzuki-Miyaura coupling compared to chloro-analogs makes it ideal for process development and scale-up where maximizing yield and throughput is critical.

Strategic Intermediate for Sequential, Multi-Component Syntheses

Ideal for complex synthetic routes that require sequential functionalization. Researchers can leverage the differential reactivity of the C-Br bond and the nitro group to build molecular complexity in a controlled, stepwise manner without the need for additional protecting group chemistry, streamlining the overall synthesis.

XLogP3

3

Dates

Last modified: 08-16-2023

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